2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide
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Description
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H25BrN2O4 and its molecular weight is 509.4. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes for Compound Degradation
Research into the degradation of compounds like acetaminophen (ACT) through advanced oxidation processes (AOPs) is significant for understanding how certain compounds can be broken down in the environment. This research sheds light on the pathways, by-products, and biotoxicity of degradation, which is essential for environmental chemistry and pollution management. The study by Mohammad Qutob et al. (2022) focuses on ACT by-products, proposing degradation pathways and summarizing the biotoxicity of these by-products, which could have implications for the study of similar complex organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Chemical Synthesis and Industrial Applications
The synthesis of specific intermediates, like "2-Fluoro-4-bromobiphenyl," crucial for manufacturing certain pharmaceuticals, highlights the importance of complex organic syntheses in industrial applications. This could be indirectly relevant to the synthesis and applications of the compound , showing how specific chemical modifications can lead to significant pharmaceutical developments. Yanan Qiu et al. (2009) developed a practical method for preparing a key intermediate for the production of flurbiprofen, a non-steroidal anti-inflammatory drug, which underscores the value of such research in drug development (Qiu, Gu, Zhang, & Xu, 2009).
Neuropharmacology and Drug Development
Research into the stereochemistry of pharmacological agents, such as phenylpiracetam and its derivatives, can provide insight into how structural variations in chemical compounds affect their biological properties and efficacy. This is crucial for the development of new and more effective drugs. The review by G. Veinberg et al. (2015) on phenylpiracetam emphasizes the relationship between chemical structure and pharmacological activity, which is a key aspect of drug design and development (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).
properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O4/c1-2-32-21-12-10-20(11-13-21)28-25(30)17-33-24-5-3-4-23-22(24)14-15-29(26(23)31)16-18-6-8-19(27)9-7-18/h3-13H,2,14-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEBINUDQYPJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.